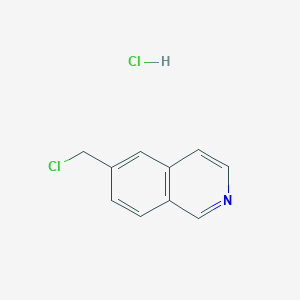

6-(Chloromethyl)isoquinoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(chloromethyl)isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMSEJVQIVENNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 6 Chloromethyl Isoquinoline Hydrochloride

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group at the 6-position of the isoquinoline (B145761) ring is analogous to a benzyl (B1604629) chloride, making it a versatile substrate for nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reactivity is a cornerstone for the derivatization of this compound.

Common nucleophiles that can be employed in these reactions include amines, thiols, alkoxides, cyanides, and azide (B81097) ions. These reactions are typically carried out in a suitable solvent, and the reaction conditions can be tailored to the specific nucleophile being used. For instance, reactions with amines can lead to the formation of the corresponding 6-(aminomethyl)isoquinoline derivatives, which are valuable building blocks in medicinal chemistry. Similarly, reaction with sodium azide can yield 6-(azidomethyl)isoquinoline, a precursor for the synthesis of amines via reduction or for use in click chemistry.

The general scheme for nucleophilic substitution is as follows:

Isoquinoline-6-CH₂Cl + Nu⁻ → Isoquinoline-6-CH₂Nu + Cl⁻

Where Nu⁻ represents a generic nucleophile.

| Nucleophile | Product | Product Class |

|---|---|---|

| RNH₂ (Primary Amine) | Isoquinoline-6-CH₂NHR | Secondary Amine |

| R₂NH (Secondary Amine) | Isoquinoline-6-CH₂NR₂ | Tertiary Amine |

| RSH (Thiol) | Isoquinoline-6-CH₂SR | Thioether |

| RO⁻ (Alkoxide) | Isoquinoline-6-CH₂OR | Ether |

| CN⁻ (Cyanide) | Isoquinoline-6-CH₂CN | Nitrile |

| N₃⁻ (Azide) | Isoquinoline-6-CH₂N₃ | Azide |

Cross-Coupling Reactions Involving Chloromethylated Isoquinolines (e.g., Suzuki, Stille, Kumada, Hiyama)

The chloromethyl group of 6-(chloromethyl)isoquinoline (B12098144) can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds. While the C(sp³)-Cl bond is generally less reactive than C(sp²)-X bonds in these reactions, the benzylic nature of the chloromethyl group enhances its reactivity.

Suzuki Coupling: In a Suzuki reaction, the chloromethyl group can be coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a new carbon-carbon bond at the benzylic position.

Stille Coupling: The Stille reaction involves the coupling of the chloromethyl group with an organotin compound (organostannane) catalyzed by palladium. wiley-vch.dedbpedia.orgwikipedia.orgyoutube.comnih.govlibretexts.orgharvard.edu This method is known for its tolerance of a wide range of functional groups. wiley-vch.dedbpedia.orgwikipedia.orgyoutube.comnih.govlibretexts.orgharvard.edu

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the organometallic partner to couple with the chloromethyl group, typically with a nickel or palladium catalyst. This reaction is effective for forming alkyl-aryl or aryl-aryl bonds.

Hiyama Coupling: The Hiyama coupling employs an organosilicon compound as the coupling partner, activated by a fluoride (B91410) source, in a palladium-catalyzed reaction. This method is considered a more environmentally friendly alternative to Stille coupling due to the lower toxicity of silicon reagents.

These cross-coupling reactions provide a versatile platform for introducing a variety of substituents at the 6-methyl position of the isoquinoline ring system, enabling the synthesis of a diverse library of derivatives.

| Reaction | Organometallic Reagent | General Product |

|---|---|---|

| Suzuki | R-B(OH)₂ | Isoquinoline-6-CH₂-R |

| Stille | R-Sn(Alkyl)₃ | Isoquinoline-6-CH₂-R |

| Kumada | R-MgX | Isoquinoline-6-CH₂-R |

| Hiyama | R-Si(OR')₃ | Isoquinoline-6-CH₂-R |

Reactions with Amines and Other Heteroatom Nucleophiles

As an extension of nucleophilic substitution reactions, the reaction of 6-(chloromethyl)isoquinoline hydrochloride with amines and other heteroatom nucleophiles is a key pathway for its derivatization.

Reactions with primary and secondary amines, under basic conditions to neutralize the hydrochloride salt and the HCl generated, lead to the corresponding 6-(aminomethyl)isoquinolines. These reactions are fundamental in the synthesis of compounds with potential biological activity, as the introduction of an amino group can significantly influence the pharmacological properties of the molecule.

Other heteroatom nucleophiles, such as thiols and alcohols (as their corresponding thiolates and alkoxides), react in a similar fashion to yield thioethers and ethers, respectively. For example, reaction with a thiol (RSH) in the presence of a base will produce a 6-(alkylthiomethyl)isoquinoline. These reactions expand the diversity of functional groups that can be introduced at the 6-position.

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring System

The isoquinoline ring system is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Therefore, electrophilic substitution occurs preferentially on the benzene (B151609) ring. harvard.edu

For the isoquinoline nucleus, the positions most susceptible to electrophilic attack are C5 and C8. harvard.edu The presence of the chloromethyl group at the 6-position, which is a weakly deactivating group, is expected to direct incoming electrophiles primarily to the C5 and C8 positions. Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 5-nitro- and 8-nitro-6-(chloromethyl)isoquinoline. dtic.mil

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would lead to the corresponding 5-halo- and 8-halo-6-(chloromethyl)isoquinolines. rsc.orgrsc.org

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group at the 5- and 8-positions.

Friedel-Crafts Reactions: Acylation or alkylation under Friedel-Crafts conditions would also be expected to occur at the C5 and C8 positions, although the Lewis acid catalyst can coordinate with the nitrogen atom of the isoquinoline ring, potentially deactivating the entire ring system towards these reactions.

Functional Group Transformations at the Chloromethyl Moiety

The chloromethyl group itself can be a site for various functional group transformations, further expanding the synthetic utility of this compound.

Oxidation: The chloromethyl group can be oxidized to an aldehyde (isoquinoline-6-carbaldehyde) or a carboxylic acid (isoquinoline-6-carboxylic acid). asianpubs.orgnih.govtandfonline.commdpi.commasterorganicchemistry.comquora.com Various oxidizing agents can be employed for this transformation, with the choice of reagent determining the oxidation state of the final product. asianpubs.orgnih.govtandfonline.commdpi.commasterorganicchemistry.comquora.com For example, mild oxidizing agents might favor the formation of the aldehyde, while stronger oxidizing agents would lead to the carboxylic acid. asianpubs.orgnih.govtandfonline.commdpi.commasterorganicchemistry.comquora.com

Reduction: The chloromethyl group can be reduced to a methyl group (6-methylisoquinoline). acs.orgnih.govacs.org This can be achieved through various methods, including catalytic hydrogenation or by using reducing agents like lithium aluminum hydride, although care must be taken to avoid reduction of the isoquinoline ring. acs.orgnih.govacs.org

Conversion to other functional groups: The chlorine atom can be displaced by other functional groups through nucleophilic substitution, as detailed in section 3.1. Additionally, the resulting derivatives can undergo further transformations. For example, the nitrile formed from the reaction with cyanide can be hydrolyzed to a carboxylic acid or reduced to an amine.

| Reaction | Reagent(s) | Product |

|---|---|---|

| Oxidation | e.g., KMnO₄, CrO₃ | Isoquinoline-6-carbaldehyde or Isoquinoline-6-carboxylic acid |

| Reduction | e.g., H₂/Pd, LiAlH₄ | 6-Methylisoquinoline |

| Hydrolysis (of nitrile derivative) | H₃O⁺ | Isoquinoline-6-acetic acid |

| Reduction (of nitrile derivative) | e.g., LiAlH₄ | 6-(2-Aminoethyl)isoquinoline |

Applications of 6 Chloromethyl Isoquinoline Hydrochloride As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The reactivity of the benzylic chloride in 6-(chloromethyl)isoquinoline (B12098144) hydrochloride makes it an excellent electrophile for forging new carbon-carbon and carbon-heteroatom bonds. This property is extensively leveraged in the synthesis of intricate molecular architectures, including novel isoquinoline (B145761) derivatives and complex fused-ring systems.

The chloromethyl group at the C-6 position is the primary site of reactivity in 6-(chloromethyl)isoquinoline, functioning as a potent electrophile for nucleophilic substitution reactions. quimicaorganica.org This allows for the direct attachment of a wide variety of functional groups to the isoquinoline core, leading to novel derivatives with tailored chemical and physical properties. The general mechanism involves the displacement of the chloride ion by a nucleophile, a reaction characteristic of reactive benzylic halides.

This synthetic strategy enables the introduction of diverse functionalities, as outlined in the table below.

| Nucleophile (Nu:) | Reagent Example | Resulting Functional Group | Derivative Class |

| Amine (R₂NH) | Diethylamine | -CH₂-NEt₂ | 6-(Dialkylaminomethyl)isoquinoline |

| Azide (B81097) (N₃⁻) | Sodium Azide | -CH₂-N₃ | 6-(Azidomethyl)isoquinoline |

| Thiolate (RS⁻) | Sodium thiophenoxide | -CH₂-SPh | 6-(Arylthiomethyl)isoquinoline |

| Alkoxide (RO⁻) | Sodium Methoxide | -CH₂-OCH₃ | 6-(Methoxymethyl)isoquinoline |

| Phosphine (B1218219) (R₂PH) | Diphenylphosphine (B32561) | -CH₂-PPh₂ | 6-(Diphenylphosphinomethyl)isoquinoline |

For instance, reaction with primary or secondary amines yields 6-(aminomethyl)isoquinoline derivatives, which are valuable intermediates for pharmaceuticals and ligands. Similarly, substitution with thiolates produces thioethers, while reaction with alkoxides yields ethers. The conversion of the chloromethyl group to an azidomethyl group provides a precursor that can be readily reduced to a primary amine or used in click chemistry reactions, further expanding the synthetic possibilities.

6-(Chloromethyl)isoquinoline hydrochloride serves as a key starting material for the construction of larger, polycyclic heterocyclic systems where the isoquinoline ring is fused with other cyclic structures. mdpi.com This is particularly evident in the synthesis of benzimidazo[2,1-a]isoquinolines, a class of tetracyclic N-heterocycles found in many biologically active compounds and functional materials. ccspublishing.org.cnrsc.org

A common synthetic strategy involves the N-alkylation of a benzimidazole (B57391) precursor with 6-(chloromethyl)isoquinoline. For example, reacting 2-phenylbenzimidazole (B57529) with 6-(chloromethyl)isoquinoline would yield an intermediate quaternary salt. Subsequent intramolecular cyclization, often promoted by a base or through a radical-mediated pathway, would then form the new carbon-carbon bond required to complete the fused benzimidazo[2,1-a]isoquinoline (B1203507) skeleton. researchgate.netresearchgate.netrsc.org

Beyond benzimidazoles, the reactive chloromethyl group can be used to build other types of fused rings. By reacting it with nucleophiles that contain a second reactive site, an intramolecular cyclization can be triggered to form a new ring. This approach is valuable for creating novel tricyclic and tetracyclic frameworks that are of interest in medicinal chemistry and materials science. mdpi.com

Development of Advanced Organic Materials

The unique photophysical properties of the isoquinoline ring system make it an attractive component in the design of advanced organic materials. This compound provides a convenient attachment point for incorporating this fluorophore into larger molecular systems, such as fluorescent sensors and dyes.

Isoquinoline and its derivatives are known to exhibit fluorescence, a property that makes them suitable as signaling units (fluorophores) in fluorescent sensors. nih.gov A fluorescent sensor typically consists of a fluorophore linked to a receptor unit that selectively binds to a specific analyte (e.g., a metal ion). This binding event causes a change in the fluorescence properties of the molecule, allowing for detection.

This compound is an ideal building block for such sensors. The chloromethyl group allows for the covalent attachment of the isoquinoline fluorophore to a variety of receptor units. For example, reacting 6-(chloromethyl)isoquinoline with an amine-containing chelator like tris(2-pyridylmethyl)amine (B178826) (TPA) can produce a sensor capable of detecting metal ions such as Zn²⁺. rsc.org In such a system, the TPA unit acts as the receptor, and upon binding to the target ion, the electronic environment of the isoquinoline fluorophore is altered, leading to a measurable change in fluorescence intensity or wavelength.

The extended aromatic system of isoquinoline makes it a useful chromophore for the synthesis of dyes and pigments. The color of organic dyes is determined by their electronic structure, and the isoquinoline nucleus can be modified to absorb light in the visible and near-infrared regions of the spectrum. researchgate.net

This compound can be used as a precursor to incorporate the isoquinoline chromophore into larger dye structures. For instance, the chloromethyl group can be converted into an amino group (-CH₂NH₂). This is typically achieved through a two-step process involving nucleophilic substitution with sodium azide to form 6-(azidomethyl)isoquinoline, followed by reduction to the amine. The resulting primary amine can then be diazotized and coupled with electron-rich aromatic compounds (e.g., phenols or anilines) to form intensely colored azo dyes. This synthetic route allows for the creation of a diverse library of isoquinoline-based dyes for various applications. iiste.org

Catalytic Applications in Asymmetric Synthesis

While this compound is not a catalyst itself, it is a critical building block for the synthesis of chiral ligands, which are essential components of catalysts used in asymmetric synthesis. nih.gov Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, a crucial requirement in the pharmaceutical industry.

The development of effective chiral ligands is central to the success of asymmetric catalysis, with chiral phosphine ligands being among the most important and widely used. beilstein-journals.orgnih.gov The chloromethyl group of this compound provides a straightforward method for incorporating the rigid and sterically defined isoquinoline scaffold into a phosphine ligand.

The synthesis typically involves the reaction of 6-(chloromethyl)isoquinoline with a nucleophilic phosphine, such as diphenylphosphine (HPPh₂), in the presence of a base. This nucleophilic substitution reaction attaches the phosphine group to the isoquinoline ring via a methylene (B1212753) bridge, yielding a 6-(diphenylphosphinomethyl)isoquinoline ligand. If the synthesis starts with or incorporates other chiral elements, a chiral ligand can be produced. These isoquinoline-containing phosphine ligands can then be complexed with transition metals like rhodium, iridium, or palladium to form active catalysts for a range of asymmetric reactions, including hydrogenations and C-C bond-forming reactions. dicp.ac.cnresearchgate.net

Lack of Specific Research Hinders Detailed Exploration of this compound in Chiral Ligand Design

Despite the significant role of the isoquinoline framework in the development of chiral ligands for asymmetric catalysis, a thorough review of scientific literature reveals a notable absence of specific research detailing the use of "this compound" as a direct precursor in this application. While the broader class of isoquinoline-containing ligands is well-established in facilitating a variety of enantioselective transformations, specific methodologies starting from this particular chloromethylated derivative are not prominently documented in available research.

The isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry and materials science, and its derivatives have been successfully employed in the design of ligands for asymmetric synthesis. These ligands are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the preferential formation of one enantiomer over the other. The development of such chiral catalysts is a key area of research, with significant implications for the pharmaceutical and fine chemical industries.

However, investigations into the synthetic utility of "this compound" for creating these sophisticated molecular tools are not readily found in peer-reviewed journals or patents. The chloromethyl group is a versatile functional handle that can, in principle, be used to introduce a variety of chiral auxiliaries or coordinating moieties. Yet, the specific application of this starting material for the design of chiral ligands for enantioselective transformations remains an underexplored area of chemical research.

Consequently, a detailed discussion of its application, including specific research findings and data on the performance of derived ligands in enantioselective reactions, cannot be provided at this time. The scientific community has focused on other synthetic routes for the preparation of chiral isoquinoline-based ligands, which are extensively reviewed and reported. Further research would be necessary to fully assess the potential of "this compound" as a versatile building block in the field of asymmetric catalysis.

Advanced Spectroscopic Characterization and Computational Studies of 6 Chloromethyl Isoquinoline Hydrochloride and Its Derivatives

Spectroscopic Analysis in Structural Elucidation (General Techniques)

The precise determination of the molecular structure of 6-(chloromethyl)isoquinoline (B12098144) hydrochloride and its derivatives is foundational to understanding their chemical reactivity and biological activity. A combination of spectroscopic techniques is typically employed for unambiguous structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of isoquinoline (B145761) derivatives. mdpi.com In the ¹H NMR spectrum of 6-(chloromethyl)isoquinoline hydrochloride, the aromatic protons of the isoquinoline ring would exhibit characteristic chemical shifts and coupling patterns. The chloromethyl group (-CH₂Cl) would typically appear as a distinct singlet in the downfield region. The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom, including the two rings of the isoquinoline core and the methylene (B1212753) carbon of the substituent. mdpi.comnih.gov

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. nih.gov Techniques like high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern offers valuable clues about its structure. researchgate.netepa.gov For isoquinoline alkaloids, apparent protonated molecular ions (MH+) are commonly observed, along with other adducts. researchgate.netepa.gov

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes. irphouse.commdpi.com The FTIR spectrum of an isoquinoline derivative would show characteristic bands for C-H stretching and bending in the aromatic ring, as well as C=C and C=N stretching vibrations. irphouse.comresearchgate.netnih.gov The presence of the chloromethyl group would be indicated by vibrations corresponding to the C-Cl bond.

The following table summarizes the expected spectroscopic data for the structural elucidation of this compound.

| Spectroscopic Technique | Feature | Expected Observation | Structural Inference |

| ¹H NMR | Chemical Shift (δ) | ~4.8 ppm (singlet, 2H) | Protons of the chloromethyl (-CH₂Cl) group |

| ¹H NMR | Chemical Shift (δ) | ~7.5-9.5 ppm (multiplets) | Aromatic protons on the isoquinoline ring |

| ¹³C NMR | Chemical Shift (δ) | ~45 ppm | Carbon of the chloromethyl (-CH₂Cl) group |

| ¹³C NMR | Chemical Shift (δ) | ~120-155 ppm | Aromatic carbons of the isoquinoline core |

| Mass Spectrometry (MS) | Molecular Ion Peak | m/z corresponding to [C₁₀H₈ClN]+ | Molecular cation of the compound |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3000 cm⁻¹ | Aromatic C-H stretching |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~1600-1450 cm⁻¹ | Aromatic C=C and C=N stretching |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~800-600 cm⁻¹ | C-Cl stretching |

Computational Chemistry Approaches

Computational chemistry provides powerful insights into the properties and behavior of molecules at an atomic level, complementing experimental data. These theoretical approaches are instrumental in predicting molecular interactions, electronic structures, and conformational preferences.

Molecular Docking Investigations in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netresearchgate.net This method is widely used in drug design to understand how potential drug candidates interact with their biological targets.

For isoquinoline derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various enzymes and receptors. nih.gov For instance, studies on isoquinoline derivatives as inhibitors of leucine (B10760876) aminopeptidase (B13392206) (LAP) have used docking simulations to explore how these compounds fit into the enzyme's active site. researchgate.netnih.gov These simulations revealed that the compounds could form crucial hydrogen bonds and coordinate with a zinc ion in the active site, which is essential for their inhibitory activity. nih.gov Similarly, docking studies have been performed on quinoline (B57606) and isoquinoline derivatives to investigate their potential as anticancer agents or inhibitors of enzymes like HIV reverse transcriptase. researchgate.netnih.gov The results of these studies, often expressed as a docking score, help to rationalize the structure-activity relationship (SAR) and guide the synthesis of more potent derivatives. researchgate.net

The table below presents a summary of representative molecular docking studies involving isoquinoline and related scaffolds.

| Ligand Class | Protein Target | Key Interactions Observed | Significance | Reference |

| Dihydroisoquinoline Derivatives | Leucine Aminopeptidase (LAP) | Hydrogen bonds with Gly362, coordination with zinc ions. | Elucidates the mechanism of enzyme inhibition. | nih.gov |

| Benzo[de] researchgate.netresearchgate.netnih.govtriazolo[5,1-a]isoquinoline Derivatives | Cyclooxygenase-2 (COX-2) | Prediction of plausible binding modes in the active site. | Rationalizes the structure-activity relationship for anti-inflammatory activity. | researchgate.net |

| Quinoline Derivatives | HIV Reverse Transcriptase | High binding affinity and specific interactions within the non-nucleoside binding pocket. | Identifies potent inhibitor candidates and informs SAR. | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline Derivatives | Anticancer Peptide CB1a | High binding affinity, residual interactions, and hydrogen bonding with key amino acids (e.g., ILE, LYS, TRP). | Reveals potential bioactivity and binding patterns for anticancer applications. | semanticscholar.org |

Quantum Chemical Calculations for Electronic Structure Analysis (General)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov These methods can compute a variety of molecular properties, including the energies of molecular orbitals, charge distribution, and molecular electrostatic potential (MEP). acs.orgekb.eg

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of the molecule's chemical reactivity and kinetic stability. ekb.eg A smaller gap generally implies higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting how the molecule will interact with other chemical species. ekb.eg

| Calculated Property | Significance |

| EHOMO (Energy of HOMO) | Correlates with the ionization potential; indicates electron-donating capability. |

| ELUMO (Energy of LUMO) | Correlates with the electron affinity; indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electrophilic and nucleophilic sites for intermolecular interactions. |

| Global Reactivity Descriptors (Hardness, Softness, Electronegativity) | Quantifies the overall reactivity and stability of the molecule. |

Conformational Analysis of Isoquinoline Scaffolds

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While the core isoquinoline ring is an aromatic, planar, and rigid structure, the conformational flexibility of its derivatives arises from the rotation of substituents attached to this scaffold.

For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the methylene carbon of the chloromethyl group to the C-6 position of the isoquinoline ring. Although this rotation is generally rapid at room temperature, certain orientations (conformers) will be more energetically favorable than others due to steric and electronic effects.

Computational methods can be used to map the potential energy surface as a function of the dihedral angle of this bond. This allows for the identification of low-energy (stable) and high-energy (transition state) conformations. Understanding the preferred conformation of the chloromethyl group is important as it can influence how the molecule fits into a receptor's binding site, thereby affecting its biological activity.

It is important to contrast this with the conformational analysis of reduced isoquinoline systems, such as tetrahydroisoquinolines. In these non-aromatic, saturated rings, the analysis is analogous to that of cyclohexane, involving non-planar conformations like the chair, boat, and twist-boat forms. researchgate.net The substituents on these rings can adopt either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups to minimize steric hindrance. youtube.com

| Molecule Type | Scaffold Flexibility | Focus of Conformational Analysis | Key Conformations |

| Aromatic Isoquinoline | Rigid and Planar | Rotation of substituents around single bonds. | Rotamers (e.g., staggered, eclipsed) of the substituent group. |

| Reduced Isoquinoline (e.g., Tetrahydroisoquinoline) | Flexible (Saturated Ring) | Ring puckering and substituent orientation. | Chair, Boat, Twist-Boat; Axial vs. Equatorial substituents. |

Research on Biological Activities and Structure Activity Relationships Sar of 6 Chloromethyl Isoquinoline Hydrochloride Analogs

Design Principles for Isoquinoline-Based Bioactive Compounds

The development of bioactive compounds based on the isoquinoline (B145761) framework is guided by established medicinal chemistry principles. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties by systematically modifying the core structure.

Scaffold Optimization Strategies in Medicinal Chemistry

Scaffold optimization is a cornerstone of drug design, involving the modification of a core chemical structure to improve its biological activity. For the isoquinoline scaffold, several strategies are employed. Transition-metal-catalyzed C-H activation and annulation reactions have become powerful, atom-economical routes to create diverse, substituted isoquinolines. ijpsjournal.com These modern synthetic methods allow for late-stage diversification, enabling chemists to rapidly generate a library of analogs with varied substituents at different positions of the isoquinoline ring system. nih.gov

Another key strategy is the fusion of other heterocyclic rings to the isoquinoline core, which can increase the molecule's surface area and improve its interaction with biological targets like DNA-processing enzymes. ijpsjournal.com For example, the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in marine alkaloids known as lamellarins, has been a focus of development for cytotoxic agents and topoisomerase inhibitors. rsc.org The goal of these modifications is to enhance interactions with the target protein's binding site, thereby increasing efficacy and selectivity.

Bioisosteric Replacements in Isoquinoline Derivative Design

Bioisosterism, the replacement of a functional group with another that has similar physicochemical or topological properties, is a widely used strategy to fine-tune a molecule's biological profile. cambridgemedchemconsulting.com This technique can alter molecular size, shape, electron distribution, and reactivity, which in turn affects biological activity, target selectivity, and toxicity. nih.govpreprints.org

In the context of isoquinoline derivative design, bioisosteric replacements can be applied to various parts of the molecule. For instance, replacing a simple aryl group with a heteroaromatic ring or substituting a carboxyl group with a tetrazole can modulate the compound's polarity, lipophilicity, and ability to form hydrogen bonds. nih.gov A practical example involves replacing a quinoline (B57606) ring with a 4-fluorophenyl group in a series of kinase inhibitors, which retained potency while significantly improving selectivity against off-target kinases. sci-hub.se Such modifications are crucial for optimizing lead compounds into viable drug candidates by improving their pharmacokinetic parameters and reducing potential side effects. cambridgemedchemconsulting.com

In vitro Biological Activity Screening of Derivatives

Following their design and synthesis, analogs of 6-(chloromethyl)isoquinoline (B12098144) hydrochloride are subjected to a battery of in vitro assays to determine their biological activity. This screening process is essential for identifying promising compounds for further development.

Enzyme Inhibition Studies (e.g., Histone Deacetylase, Acetylcholinesterase, Butyrylcholinesterase, Topoisomerase I, DNA Gyrase)

Isoquinoline derivatives have been extensively investigated as inhibitors of various enzymes critical to disease pathways.

Histone Deacetylase (HDAC): HDACs are key enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. researchgate.net A series of isoquinoline-based hydroxamic acid derivatives were designed and found to exhibit excellent inhibitory activities against HDAC1, HDAC3, and HDAC6. nih.gov For example, compound 10c from one study showed potent inhibition with IC50 values of 4.17 nM, 4.00 nM, and 3.77 nM against HDAC1, HDAC3, and HDAC6, respectively. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are targets for the treatment of Alzheimer's disease. nih.gov Various isoquinoline alkaloids have demonstrated inhibitory activity against both AChE and BChE. nih.govmdpi.com Studies have shown that alkaloids like chelerythrine (B190780) and sanguinarine (B192314) are effective cholinesterase inhibitors. mdpi.com Specifically, the phenanthrene (B1679779) type alkaloid 2-methoxyatherosperminine showed the most potent inhibition against BChE with an IC50 value of 3.95 μM. nih.gov Another study found that the bisbenzylisoquinoline alkaloid aromoline exhibited significant human BChE inhibitory activity with an IC50 of 0.82 μM. acs.org

Topoisomerase I (Top1): Indenoisoquinolines, which are structurally related fused derivatives, are potent Top1 inhibitors with anticancer properties. nih.govmdpi.com These compounds stabilize the Top1-DNA cleavage complex, leading to cell death. nih.gov The introduction of nitrogen into the indenoisoquinoline core to create azaindenoisoquinolines can improve water solubility without compromising Top1 inhibitory activity. nih.gov Modifications, such as adding a methoxy (B1213986) group to the D-ring of 7-azaindenoisoquinolines, have been shown to enhance biological activity. nih.gov

DNA Gyrase: This bacterial topoisomerase is a well-established target for antibiotics. nih.govresearchgate.net Isoquinoline sulfonamides have been identified as a class of allosteric inhibitors of DNA gyrase with activity against fluoroquinolone-resistant bacteria. nih.gov Medicinal chemistry efforts optimized an initial hit into the more potent antibacterial compound LEI-800 , which occupies a hydrophobic pocket in the GyrA subunit, demonstrating a distinct mode of action from existing antibiotics. nih.gov

Receptor Antagonism/Agonism Profiling (e.g., CXCR4)

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR involved in cell trafficking and has been implicated in HIV entry and cancer metastasis. nih.govwikipedia.org Isoquinoline-based derivatives have been developed as potent CXCR4 antagonists. mdpi.com A series of 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) analogs showed good potencies, with IC50 values ranging from 3 to 650 nM in functional assays. nih.govresearchgate.net Further optimization of a tetrahydroisoquinoline scaffold led to the identification of potent and selective CXCR4 antagonists, with compound 24c showing low nanomolar activity across various assays, including competition binding and calcium mobilization. mdpi.com

Efflux Pump Modulation (e.g., P-glycoprotein, Multidrug Resistance-associated Protein 1)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1). nih.gov Isoquinoline derivatives have been investigated as modulators of these efflux pumps.

P-glycoprotein (P-gp): Certain 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) derivatives have been identified as potent inhibitors of P-gp. nih.gov A morpholinomethyl Mannich base derivative, 8c , was found to inhibit P-gp with an IC50 of 0.45 μM. nih.gov Another study identified a phenethylisoquinoline alkaloid, referred to as isoquinoline 2 , which stimulated the ATPase activity of P-gp, indicating direct interaction, and effectively reversed paclitaxel (B517696) resistance in P-gp-overexpressing cells. nih.gov

Multidrug Resistance-associated Protein 1 (MRP1): The same 1-Ph-DHPIQ derivative 8c that inhibited P-gp also showed inhibitory activity against MRP1, with an IC50 of 12.1 μM. nih.gov The development of such modulators is crucial for restoring the efficacy of conventional anticancer drugs in resistant tumors.

Cellular Pathway Perturbation Analysis (e.g., Reactive Oxygen Species Accumulation, Cell Cycle Effects)

The biological impact of isoquinoline alkaloids and their derivatives often involves significant disruption of fundamental cellular pathways, including the generation of reactive oxygen species (ROS) and interference with the cell cycle. nih.govresearchgate.net These perturbations are key mechanisms underlying their observed cytotoxic effects against various cancer cell lines. nih.gov

Reactive Oxygen Species (ROS) Accumulation: Several studies have demonstrated that isoquinoline derivatives can induce cellular oxidative stress by increasing the intracellular levels of ROS. nih.govnih.gov The oxidation of isoquinoline derivatives by enzymes such as monoamine oxidases can lead to the formation of isoquinolinium cations, a process that is accompanied by the generation of ROS. nih.gov In one study, various isoquinoline alkaloids were shown to cause a dose-dependent and time-dependent increase in ROS production in Trypanosoma evansi, suggesting that the resulting oxidative stress contributes to their trypanocidal activity. nih.gov The accumulation of excessive ROS can lead to irreversible cell damage to lipids, proteins, and DNA, ultimately triggering cell death pathways. mdpi.comresearchgate.net

Cell Cycle Effects: A prominent mechanism of action for many isoquinoline alkaloids is the induction of cell cycle arrest, which prevents cancer cells from proliferating. nih.govresearchgate.net Flow cytometry analyses have shown that treatment with certain quinoline and isoquinoline alkaloids can lead to the arrest of cell cycle progression, often in a dose-dependent manner. researchgate.net For instance, some isoquinoline compounds have been observed to cause an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. researchgate.net Berberine, a well-known isoquinoline alkaloid, has been reported to trigger sub-G0/G1 cell cycle arrest in A549 lung cancer cells. researchgate.net The ability to halt the cell cycle is a critical component of the anti-cancer effects attributed to this class of compounds. nih.govresearchgate.net

The following table summarizes the observed cellular pathway perturbations by select isoquinoline analogs.

| Compound Class | Cellular Effect | Model System | Key Findings |

| Isoquinoline Alkaloids | ROS Accumulation | Trypanosoma evansi | Dose- and time-dependent increase in ROS production, contributing to cell death. nih.gov |

| Isoquinoline Derivatives | ROS Generation | General Cellular Models | Oxidation by monoamine oxidases produces ROS alongside isoquinolinium cations. nih.gov |

| Quinoline Alkaloids | Cell Cycle Arrest | RAJI and Jurkat cell lines | Arrest of cell cycle progression at the sub-G1 phase in a dose-dependent manner. researchgate.net |

| Berberine | Cell Cycle Arrest | A549 cells | Repressed HDAC activity and triggered sub-G0/G1 cell cycle arrest. researchgate.net |

Structure-Activity Relationship (SAR) Investigations

Influence of Substituent Position on Biological Activity

The nature and position of substituents on the isoquinoline ring system are critical determinants of biological activity. nih.govnih.gov Research has shown that even minor changes in substituent placement can lead to significant variations in efficacy. For example, in a study of 1-(4-methylpiperazin-1-yl)isoquinolines, the type of heteroaromatic substituent at the C-3 position significantly influenced the compound's anticancer activity. researchgate.net Similarly, for a series of 1-phenylbenzazepines, a related scaffold, SAR studies indicated that a C-3′-methyl group was important for D1R affinity, while substituents at the C-4′ position did not significantly boost affinity. mdpi.com In another series of tetrahydroisoquinolines, large substituents at the 5-position were well-tolerated, demonstrating that different positions on the core structure have varying tolerance for chemical modifications. nih.gov The strategic placement of functional groups is therefore a key consideration in the design of potent isoquinoline-based compounds. nih.gov

The table below illustrates the impact of substituent placement on the activity of isoquinoline and related analogs.

| Scaffold | Position of Variation | Substituent Type | Impact on Biological Activity |

| 1-(4-methylpiperazin-1-yl)isoquinoline | C-3 | Heteroaromatic groups (e.g., 2-phenylthiazol-4-yl, quinoxaline-2-yl) | Significantly determined the level of anticancer activity. researchgate.net |

| Tetrahydroisoquinoline | 5-position | Large groups (e.g., Benzyl) | Well-tolerated for inhibitory activity against M. tb. nih.gov |

| 6-Chloro-1-phenylbenzazepine | C-3′ | Methyl | Appeared to be critical for D1 receptor affinity. mdpi.com |

| 6-Chloro-1-phenylbenzazepine | C-4′ | Hydroxy, Methoxy | Did not result in a significant boost in D1R affinity. mdpi.com |

Impact of Linker Length and Flexibility on Biological Profiles

In many complex analogs, a linker is used to connect the isoquinoline core to another pharmacophore. The length and conformational flexibility of this linker can have a profound impact on the molecule's ability to bind to its target, thereby influencing its biological profile. nih.govresearchgate.net An ideal linker should optimally position the binding fragments without introducing excessive strain or having too much conformational flexibility, which can create an entropic penalty upon binding. nih.govresearchgate.net Studies on POU domain proteins, which feature two subdomains joined by a linker, have shown that linker length plays an active role in DNA site selection. embopress.org A linker that is too short may not be able to bridge the distance between binding sites, reducing affinity, whereas a longer, more flexible linker can accommodate more distant sites. embopress.org For dimeric chloroquine (B1663885) derivatives, which share a quinoline core, increasing the linker length resulted in improved cytotoxic action. nih.gov These findings highlight that linker optimization is a critical aspect of designing potent, fragment-based inhibitors. nih.gov

| Molecule Class | Linker Variation | Observation | Implication |

| Dimeric Chloroquines | Increased linker length | Improved cytotoxicity and ROS production. nih.gov | Longer linkers can enhance certain biological activities. |

| Fragment-Based Inhibitors | Linker strain and flexibility | Can have a significant impact on binding affinity even with optimal fragment positioning. nih.govresearchgate.net | Linker optimization is crucial and its effects are not always structurally obvious. |

| POU Domain Proteins | Shortened linker (8 amino acids) | 4-fold lower affinity for the target DNA site. embopress.org | Minimal linker length is required to effectively bridge binding subdomains. |

| POU Domain Proteins | Lengthened linker (37 amino acids) | More efficient binding to subsites that are farther apart. embopress.org | Linker length can actively influence target specificity. |

Halogenation Effects on Biological Potency and Lipophilicity

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov Introducing a halogen is known to increase lipophilicity, which can improve membrane permeability and bioavailability. nih.gov In SAR studies of 1-phenylbenzazepine D1R-like ligands, the presence of a 6-chloro group was found to enhance D1R affinity. mdpi.com Similarly, for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, there was a general trend of improved potency with higher lipophilicity, a property that can be modulated by halogenation. nih.gov However, the effect of halogenation is not always straightforward. A comprehensive analysis of small organic compounds revealed that while it often decreases water solubility (increases lipophilicity), in a surprising number of cases (~19.9%), halogenation actually increased water solubility. nih.gov The study found that iodination had the greatest effect, followed by chlorination, bromination, and fluorination. nih.gov This demonstrates that the effects of halogenation on potency are complex and are influenced by both lipophilicity and other factors like polarity and polarizability. nih.gov

| Scaffold/Compound Class | Halogenation Detail | Effect on Lipophilicity/Solubility | Effect on Biological Potency |

| 1-Phenylbenzazepine | 6-Chloro substituent | Assumed increase in lipophilicity | Enhanced D1 Receptor affinity. mdpi.com |

| Tetrahydroisoquinolines | General | Higher lipophilicity correlated with improved potency | Improved inhibitory activity against M. tb. nih.gov |

| Small Organic Compounds | General (Cl, Br, F, I) | Generally increases lipophilicity (decreases water solubility) | In 19.9% of cases, halogenation unexpectedly increased water solubility. nih.gov |

Investigation of Molecular Mechanisms of Action in Cellular Systems

Understanding the molecular interactions between isoquinoline analogs and their cellular targets is fundamental to elucidating their mechanism of action. nih.govnumberanalytics.com These investigations often involve studying how the compounds bind to specific proteins and the downstream consequences of these binding events. nih.gov

Protein-Ligand Interaction Studies

The biological effects of isoquinoline analogs are initiated by their specific binding to target proteins. nih.govsemanticscholar.org The process of molecular recognition is governed by a combination of factors, including the shape complementarity between the ligand and the protein's binding site, as well as the various noncovalent driving forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

Computational methods, such as molecular docking, are widely used to predict and analyze these interactions. nih.gov Docking studies can simulate the binding of a ligand to a protein's active site, calculating a binding affinity score and revealing key amino acid residues involved in the interaction. nih.gov For example, docking studies of thiopyrano[2,3-b]quinoline derivatives against the CB1a protein identified specific amino acid residues (e.g., ILE-8, PHE-15, LYS-16) that interact with the ligands, providing a rationale for their observed bioactivity. nih.gov Such studies help in understanding the structural basis for the activity of these compounds and guide the design of new analogs with improved affinity and selectivity. researchgate.net The strength of the interaction, often quantified by the dissociation constant (Kd), is a direct result of the kinetic on- and off-rates of the ligand binding to the protein. mdpi.com

| Technique | Purpose | Key Information Provided | Example Application |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a protein. | Binding energy/score, key interacting amino acid residues, types of interactions (e.g., H-bonds). nih.gov | Studying the interaction of thiopyrano[2,3-b]quinoline derivatives with the CB1a protein. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Experimentally measures the heat changes associated with binding to determine thermodynamic parameters. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). semanticscholar.orgmdpi.com | Characterizing the thermodynamics of protein-ligand binding events. semanticscholar.org |

| Surface Plasmon Resonance (SPR) | Measures binding kinetics in real-time. | Association rate (kon), dissociation rate (koff), and binding affinity (Kd). semanticscholar.org | Determining the kinetic profile of a drug binding to its target protein. semanticscholar.org |

DNA Interaction Studies (e.g., DNA Cleavage, DNA Intercalation)

The interaction with DNA is a key mechanism of action for many cytotoxic and antitumor agents. Analogs of 6-(chloromethyl)isoquinoline hydrochloride, particularly those belonging to the broader isoquinoline and quinoline classes of heterocyclic compounds, have been the subject of extensive research to understand their DNA binding and damaging capabilities. These studies are crucial for elucidating their therapeutic potential and for the rational design of new, more effective compounds. The primary modes of DNA interaction investigated for these analogs are DNA cleavage and DNA intercalation.

DNA Cleavage

DNA cleavage refers to the ability of a compound to break the phosphodiester bonds in the backbone of the DNA strands, leading to single-strand or double-strand breaks. Such damage can disrupt DNA replication and transcription, ultimately inducing cell death in rapidly dividing cancer cells.

A number of isoquinoline and quinoline derivatives have demonstrated significant DNA cleavage activity. For instance, certain novel hexahydrodibenzoxepine and quinazoline (B50416) derivatives synthesized from dehydroabietylamine (B24195) have been shown to exhibit remarkable activity on plasmid DNA pBR322. tandfonline.com Similarly, other dehydroabietylamine derivatives have been studied for their ability to cleave plasmid DNA, with some compounds capable of converting supercoiled DNA (Form I) to relaxed circular DNA (Form II) or linear DNA (Form III), indicating strand scission. nih.gov

The DNA cleavage activity of these compounds is often evaluated using agarose (B213101) gel electrophoresis with supercoiled plasmid DNA. The conversion of the supercoiled form to other forms is a direct indication of the compound's cleaving efficiency. The mechanism of cleavage can vary, with some compounds acting as chemical nucleases that may or may not require a cofactor.

Research into quinoline-chalcone hybrids has also revealed their potential as DNA cleaving agents. The nucleolytic activities of these compounds, when evaluated by agarose gel electrophoresis, have shown that some derivatives can induce concentration-dependent DNA cleavage. researchgate.net

DNA Intercalation

DNA intercalation is a mode of interaction where a planar, aromatic molecule inserts itself between the base pairs of the DNA double helix. This insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen. nih.gov Such structural alterations can interfere with the function of DNA-processing enzymes like topoisomerases and polymerases, thereby inhibiting replication and transcription. Many clinically used anticancer drugs, such as doxorubicin, exert their effects through DNA intercalation. nih.gov

Numerous analogs of isoquinoline have been designed and synthesized as potential DNA intercalating agents. The planar aromatic ring system of the isoquinoline and quinoline scaffold is a key structural feature that facilitates this mode of binding.

Studies on novel benzo- and tetrahydrobenzo-[h]quinoline derivatives have shown their ability to interact with calf thymus DNA (CT-DNA) through intercalation. nih.gov Spectroscopic techniques, such as UV-visible and fluorescence spectroscopy, are commonly employed to study these interactions. A decrease in the fluorescence intensity of a DNA-ethidium bromide complex upon the addition of the test compound is a strong indicator of intercalative binding, as the compound displaces the ethidium (B1194527) bromide from its intercalation sites. ias.ac.in

The binding affinity of these compounds to DNA is a critical parameter in determining their potential efficacy. For example, a series of triazoloquinoxalines, which are structurally related to isoquinolines, have been evaluated for their DNA binding affinity, with some compounds showing potent intercalation with IC50 values comparable to that of doxorubicin.

Table 1: DNA Intercalation Activity of Selected Quinoxaline Derivatives

| Compound | DNA Intercalation IC50 (µM) |

| 7e | 29.06 |

| 7b | 32.49 |

| 7g | 36.50 |

| 6e | 38.00 |

| Doxorubicin (Reference) | 31.27 |

This table presents the half-maximal inhibitory concentration (IC50) for DNA intercalation of selected triazoloquinoxaline derivatives compared to the standard intercalating agent, doxorubicin. Data sourced from nih.gov.

The structural features of these molecules play a significant role in their DNA binding ability. For instance, in a study of benzo[h]quinolines, the unsaturated derivatives generally showed a higher interacting effect with DNA compared to their saturated counterparts. nih.gov The nature and position of substituents on the isoquinoline or quinoline ring can also influence the binding affinity and mode of interaction.

Natural isoquinoline alkaloids such as berberine, palmatine, and sanguinarine have also been extensively studied for their DNA binding properties, with planar molecules like sanguinarine showing strong intercalative binding. nih.gov The insights gained from these natural products often guide the design of synthetic analogs with improved DNA interaction capabilities.

In silico molecular docking studies are also frequently used to predict and understand the DNA interaction properties of these compounds at a molecular level. nih.gov These computational methods can provide valuable information about the preferred binding mode and the specific interactions between the compound and the DNA molecule.

Future Directions and Emerging Research Avenues for 6 Chloromethyl Isoquinoline Hydrochloride

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of substituted isoquinolines has traditionally been dominated by classic name reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch cyclizations. acs.orgiust.ac.ir However, modern synthetic chemistry is continuously evolving towards methods that offer greater efficiency, milder conditions, and improved sustainability. For 6-(chloromethyl)isoquinoline (B12098144) hydrochloride, future research will likely focus on developing synthetic routes that bypass harsh reagents and multi-step procedures.

Novel strategies may include transition-metal-catalyzed reactions, such as palladium-catalyzed cascade oxidative additions, which can construct complex isoquinoline (B145761) cores in a single pot. nih.gov Another promising avenue is the use of microwave-assisted organic synthesis (MAOS), which has been shown to dramatically reduce reaction times and improve yields for traditional cyclization reactions. organic-chemistry.org The development of continuous flow processes for the synthesis and subsequent chloromethylation of the isoquinoline core could also offer significant advantages in terms of scalability, safety, and process control.

The following table compares potential modern synthetic approaches with traditional methods.

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Modern Methods (e.g., Pd-Catalyzed Cascade) | Microwave-Assisted Synthesis |

| Reaction Conditions | Often require strong acids (POCI₃, P₂O₅) and high temperatures. | Typically milder conditions, tolerant of more functional groups. | High temperatures and pressures achieved rapidly. |

| Efficiency | Can involve multiple steps with moderate to good yields. | High atom economy, often fewer steps. nih.gov | Significantly reduced reaction times (minutes vs. hours). organic-chemistry.org |

| Substrate Scope | Can be limited by the stability of precursors to harsh conditions. | Broader substrate scope and functional group tolerance. | Rapid optimization of reaction conditions is possible. |

| Environmental Impact | Use of stoichiometric, corrosive, and hazardous reagents. | Catalytic amounts of reagents reduce waste. | Improved energy efficiency. |

Future work will focus on optimizing these modern techniques to produce 6-(chloromethyl)isoquinoline hydrochloride and its precursors with higher purity, lower cost, and a reduced environmental footprint.

Exploration of Untapped Reactivity Profiles for Broadened Applications

The primary reactivity of this compound is the well-established nucleophilic substitution at the chloromethyl carbon. This benzylic-like halide is highly susceptible to displacement by a wide range of nucleophiles, making it an excellent precursor for a multitude of derivatives. nih.govyoutube.com However, its full reactive potential remains largely untapped.

Future research should systematically explore its reactions beyond simple S_N2 processes. The chloromethyl group could serve as a handle for:

Organometallic Formations: Conversion to Grignard or organolithium reagents, enabling carbon-carbon bond formations with electrophiles.

Radical Reactions: Participation in radical-mediated C-C bond-forming reactions, expanding the types of substituents that can be introduced.

Palladium-Catalyzed Cross-Coupling: Use in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations after conversion to a more suitable derivative (e.g., boronic ester).

Furthermore, the reactivity of the isoquinoline ring itself, in concert with the chloromethyl group, could be exploited. While nucleophilic substitution on the isoquinoline core typically occurs at the C1 position, the electronic influence of the C6 substituent could modulate this reactivity. quimicaorganica.org Exploring its use in cycloaddition reactions or in generating novel heterocyclic systems via intramolecular cyclizations represents a significant area for future investigation.

The table below outlines potential derivatization pathways based on its primary reactivity.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Potential Application Area |

| O-Nucleophiles | Phenols, Alcohols | Ether | Medicinal Chemistry, Material Science |

| N-Nucleophiles | Amines, Anilines, Heterocycles | Amine | Medicinal Chemistry, Ligand Design |

| S-Nucleophiles | Thiols, Thiophenols | Thioether | Medicinal Chemistry, Self-Assembled Monolayers |

| C-Nucleophiles | Cyanide, Enolates, Organometallics | Alkyl/Aryl Extension | Synthesis of Complex Molecules |

| P-Nucleophiles | Phosphines | Phosphonium Salt | Wittig Reagents, Phase-Transfer Catalysts |

Expansion into New Material Science Applications and Functional Materials

The isoquinoline scaffold is known to possess interesting photophysical and electronic properties, leading to its use in materials science. nih.gov Derivatives have been investigated for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as ligands in metal-organic frameworks (MOFs). amerigoscientific.comnumberanalytics.com The chloromethyl group of this compound provides a versatile anchor for integrating this valuable heterocycle into larger functional materials.

Emerging research could focus on using this compound as a key monomer in polymerization reactions. For example, polycondensation with dinucleophiles (e.g., bisphenols, diamines) could yield novel polyesters or polyamides containing the isoquinoline moiety in the polymer backbone. Such materials may exhibit unique properties, including high thermal stability, specific optical characteristics (fluorescence), or conductivity.

Another avenue is the surface modification of materials. The chloromethyl group can react with hydroxyl or amine groups on the surface of substrates like silica (B1680970), gold, or polymer films, allowing for the covalent attachment of the isoquinoline unit. This could be used to tune surface properties, such as hydrophobicity or metal ion affinity, or to create surfaces with sensing capabilities.

| Material Type | Synthetic Strategy | Potential Properties/Applications |

| Functional Polymers | Polycondensation with di-nucleophiles. | High-performance plastics, fluorescent materials, conductive polymers. |

| Modified Surfaces | Grafting onto silica, gold, or other substrates via S_N2 reaction. | Chemical sensors, modified electrodes, biocompatible coatings. |

| MOF Ligands | Conversion to a carboxylic acid or other coordinating group. | Gas storage, catalysis, selective separation. amerigoscientific.com |

| Organic Dyes | Derivatization to form extended conjugated systems. | Dyes for textiles, paints, and electronic displays. wikipedia.org |

Advanced Biological Target Identification and Validation for Therapeutic Potential

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antitumor, antihypertensive, and antimicrobial effects. wikipedia.orgrsc.orgacs.org The compound this compound is an ideal starting point for generating large libraries of 6-substituted isoquinoline analogs for drug discovery campaigns.

Future research will move beyond traditional screening to employ advanced methods for identifying and validating the biological targets of these novel derivatives. Key approaches include:

High-Throughput Screening (HTS): Synthesizing diverse libraries by reacting the title compound with a wide array of nucleophiles and screening them against panels of cell lines or enzymes. nih.gov

Phenotypic Screening: Identifying compounds that produce a desired change in cell behavior or morphology, and then using techniques like chemoproteomics to deconvolute the mechanism of action and identify the specific protein target(s).

Target-Based Screening: Screening libraries against specific, validated biological targets known to be involved in a disease pathway.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituent introduced at the 6-position to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The versatility of the chloromethyl handle allows for the rapid exploration of chemical space around the 6-position of the isoquinoline core, facilitating the discovery of novel therapeutic agents.

| Derivative Class | Potential Therapeutic Area | Rationale based on known Isoquinoline Activity |

| Amino Derivatives | Oncology, Antiviral | Many antitumor and antiretroviral isoquinolines are known. wikipedia.orgnih.gov |

| Ether Derivatives | Cardiovascular | Papaverine, a vasodilator, is a classic isoquinoline alkaloid. |

| Thioether Derivatives | Antimicrobial, Antiparasitic | Certain isoquinoline alkaloids exhibit antibacterial and antimalarial properties. nih.gov |

| Complex Alkyl Derivatives | CNS Disorders | The tetrahydroisoquinoline core is present in compounds targeting neurodegenerative diseases. rsc.org |

Integration with Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. nih.gov These computational tools can accelerate progress in all the areas described above by predicting outcomes, optimizing processes, and generating novel ideas.

For this compound, AI and ML can be applied to:

Synthesis Planning: Retrosynthesis algorithms can propose novel and efficient synthetic routes to the target compound or its precursors, potentially identifying pathways that a human chemist might overlook. chemrxiv.orgmit.edu

Reactivity Prediction: ML models trained on vast reaction databases can predict the outcome and yield of reacting this compound with novel nucleophiles, helping to prioritize experiments.

Virtual Screening and Drug Design: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of virtual libraries of derivatives before they are synthesized. researchgate.net Generative models can design entirely new molecules, based on the isoquinoline scaffold, that are optimized for binding to a specific biological target. nih.gov

Target Identification: AI can analyze large biological datasets (genomics, proteomics, clinical data) to identify and validate new potential drug targets for which novel isoquinoline derivatives could be developed. patsnap.com

| Research Area | Application of AI / ML | Potential Impact |

| Synthesis (7.1) | Retrosynthesis planning, reaction condition optimization. | Discovery of more efficient and sustainable synthetic routes. |

| Reactivity (7.2) | Prediction of reaction outcomes and regioselectivity. | Prioritization of high-yield reactions, reducing experimental effort. |

| Materials (7.3) | Prediction of material properties (e.g., band gap, fluorescence). | In silico design of functional materials with desired characteristics. |

| Biology (7.4) | QSAR modeling, target prediction, de novo drug design. | Accelerated identification of potent and selective drug candidates. |

By leveraging these powerful computational tools, the exploration and development of this compound and its derivatives can be made more efficient, targeted, and innovative.

Q & A

Q. Q1. What are the critical considerations for synthesizing 6-(Chloromethyl)isoquinoline hydrochloride with high purity for pharmacological studies?

Methodological Answer: Synthesis protocols should prioritize regioselective chloromethylation of the isoquinoline core. Key steps include:

- Reagent Selection : Use chloromethylating agents (e.g., paraformaldehyde/HCl) under anhydrous conditions to minimize side reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but require rigorous drying to avoid hydrolysis .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .

Validation : Confirm purity via ¹H/¹³C NMR (absence of unreacted paraformaldehyde peaks at δ 4.5–5.0 ppm) and mass spectrometry (m/z 197.3 [M+H]⁺) .

Q. Q2. How can researchers mitigate degradation of this compound during storage?

Methodological Answer: Degradation pathways include hydrolysis of the chloromethyl group and oxidation of the isoquinoline ring. Mitigation strategies:

- Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to limit moisture and light exposure .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydroxymethyl derivatives) should be quantified using validated calibration curves .

- Lyophilization : For long-term storage, lyophilize the compound in phosphate buffer (pH 7.4) to stabilize the hydrochloride salt .

Advanced Research Questions

Q. Q3. What experimental designs are suitable for studying the reactivity of the chloromethyl group in cross-coupling reactions?

Methodological Answer: The chloromethyl group participates in nucleophilic substitution (SN2) or transition-metal-catalyzed coupling. Design considerations:

- Substrate Scope : Screen nucleophiles (e.g., amines, thiols) under varying conditions (temperature, solvent polarity). For Pd-catalyzed couplings, optimize ligands (e.g., XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) .

- Kinetic Analysis : Use in situ FTIR or NMR to monitor reaction progress. For SN2 reactions, track the disappearance of the chloromethyl signal (δ 4.3 ppm in ¹H NMR) .

- Contradiction Resolution : If competing elimination occurs (e.g., formation of alkene byproducts), switch to bulky bases (e.g., DBU) or lower reaction temperatures .

Q. Q4. How can researchers resolve contradictory data in the compound’s solubility profile across different solvent systems?

Methodological Answer: Reported solubility discrepancies often arise from crystallinity variations or solvent impurities. Systematic approaches:

- Solvent Screening : Use the Hansen solubility parameters (δD, δP, δH) to predict solubility. Test solvents like DMSO (high δP), THF (moderate δD), and chloroform (low δH) .

- Dynamic Light Scattering (DLS) : Detect aggregates in suspensions (common in aqueous buffers) that falsely suggest low solubility.

- Controlled Crystallization : Compare solubility in freshly distilled vs. aged solvent batches to identify impurity effects .

Q. Q5. What advanced spectroscopic techniques are recommended for characterizing reactive intermediates during catalytic applications?

Methodological Answer:

- In Situ Raman Spectroscopy : Monitor transient intermediates (e.g., carbocation or radical species) during photochemical reactions .

- X-ray Absorption Spectroscopy (XAS) : Probe coordination changes in transition-metal catalysts (e.g., Pd or Cu) when bound to the chloromethyl group .

- High-Resolution Mass Spectrometry (HRMS) : Identify short-lived intermediates via freeze-quench methods coupled with ESI-HRMS .

Q. Q6. How should researchers design computational models to predict the compound’s stability under varying pH conditions?

Methodological Answer:

- Quantum Mechanical (QM) Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model hydrolysis pathways. Calculate activation energies for chloromethyl group hydrolysis at pH 2–10 .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models to predict aggregation or degradation rates.

- Validation : Compare computational results with experimental LC-MS data at physiological pH (7.4) and acidic conditions (pH 1.2) .

Data Analysis and Reporting

Q. Q7. How can researchers reconcile conflicting cytotoxicity data in cell-based assays?

Methodological Answer: Contradictions may arise from assay conditions or metabolite interference. Strategies:

- Dose-Response Curves : Use Hill slope analysis to compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2).

- Metabolite Profiling : Incubate the compound with liver microsomes and identify cytotoxic metabolites (e.g., oxidized isoquinoline derivatives) via UPLC-QTOF .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .

Q. Q8. What methodologies ensure reproducibility in quantifying trace impurities during scale-up synthesis?

Methodological Answer:

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting impurity profiles .

- HPLC-MS/MS : Quantify impurities at ppm levels using MRM (multiple reaction monitoring) mode with deuterated internal standards .

- Interlaboratory Validation : Share samples with collaborating labs to confirm impurity quantification methods (RSD < 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.